3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid
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Overview
Description
3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid: is a compound that features a benzofuran ring, which is a heterocyclic compound containing fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, benzofuran derivatives have been studied for their potential as enzyme inhibitors and signaling molecules. They have shown promise in modulating biological pathways and processes .
Medicine: In medicine, compounds containing the benzofuran ring have been investigated for their therapeutic potential. They exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral effects .
Industry: In the industrial sector, benzofuran derivatives are used in the development of new materials and chemical products. Their unique properties make them valuable in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and influencing biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanenitrile: This compound shares a similar core structure but differs in the functional group attached to the propanoic acid moiety.
Fmoc-Ala(2,3-Dihydro-1-benzofuran-5-yl)-OH: This compound features a benzofuran ring and is used in peptide synthesis.
Methyl (3R)-3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoate: This ester derivative is used in various chemical applications.
Uniqueness: 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid is unique due to its specific functional groups and the presence of the benzofuran ring. This combination of features imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Properties
CAS No. |
682804-02-0 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9H,3-4,6,12H2,(H,13,14) |
InChI Key |
UMNOWHBATDPZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CC(=O)O)N |
Origin of Product |
United States |
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